molecular formula C11H6Cl2N4 B565724 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 CAS No. 1246818-77-8

4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3

Cat. No. B565724
CAS RN: 1246818-77-8
M. Wt: 268.074
InChI Key: MPEUVAXCNNGXQX-CWIKHUNQSA-N
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Description

4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is a chemical compound with the molecular formula C11H6Cl2N4. It is used as an intermediate in the preparation of HIV replication inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzonitrile group attached to a dichloropyrimidinyl group via an amino link . The molecular weight is 265.1 g/mol .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 468.9±55.0 °C at 760 mmHg, and a flash point of 237.4±31.5 °C . It also has a molar refractivity of 64.9±0.4 cm3, a polar surface area of 62 Å2, and a molar volume of 175.8±5.0 cm3 .

Scientific Research Applications

Intermediate in HIV-1 Reverse Transcriptase Inhibitors Synthesis

4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile is an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives. This compound can be synthesized through a multi-step process involving methylation, reaction with para-aminobenzonitrile, and subsequent reactions to obtain the desired product (Ju Xiu-lia, 2015).

Charge Transfer Studies

In studies of charge transfer, derivatives of 4-aminobenzonitrile, which include structural similarities to 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile, are used. These studies examine the excited-state charge transfer in various solvents, providing insights into molecular interactions and behaviors (K. Dahl, R. Biswas, N. Ito, M. Maroncelli, 2005).

Thymidylate Synthase and Dihydrofolate Reductase Inhibition

Compounds structurally related to 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile have been studied for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These studies contribute to the development of new therapeutic agents, especially in the context of cancer treatment (A. Gangjee, Yibin Qiu, Wei Li, R. Kisliuk, 2008).

Antimicrobial Activity

Derivatives of benzonitriles, which include structural motifs similar to 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile, have been synthesized and studied for their antimicrobial properties. This research broadens our understanding of potential new antimicrobial agents (Mahesh K. Kumar, K. Basavaraja, Manjunath Harihara Mathada, M. Mylarappa, 2022).

Investigation of Tautomerism

Studies have been conducted on derivatives of aminopyridine-carboxylates, similar in structure to 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile, to explore amino-imino tautomerism. Such research is crucial in understanding the dynamic behavior of molecules and their potential applications in various fields (S. Smrčková, Kristina Juricová, Viktor Prutianov, 1994).

Synthesis of Polyimide Films

2,6-Bis(4-aminophenoxy)benzonitrile, which shares a similar benzonitrile group with 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile, has been synthesized for creating polyimide films. This demonstrates the utility of benzonitrile derivatives in material science, particularly in the development of advanced polymers (Fu Ju-sun, 2008).

Future Directions

The future directions of research on this compound could involve further exploration of its potential uses in the development of HIV replication inhibitors. Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action .

properties

IUPAC Name

4-[(4,6-dichloro(4,5,6-13C3)pyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-9-5-10(13)17-11(16-9)15-8-3-1-7(6-14)2-4-8/h1-5H,(H,15,16,17)/i5+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEUVAXCNNGXQX-CWIKHUNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)NC2=N[13C](=[13CH][13C](=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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